二氟二碘甲烷

描述

Synthesis Analysis

Research on difluorodiiodomethane primarily involves exploring efficient synthesis methods. A review highlights the use of trifluoromethanesulfonic acid in organic synthesis, showcasing its potential in promoting reactions leading to compounds like difluorodiiodomethane due to its high protonating power and low nucleophilicity, making it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

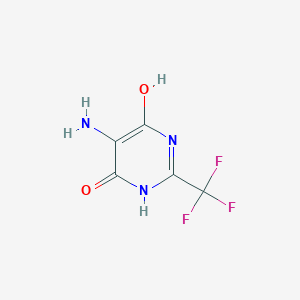

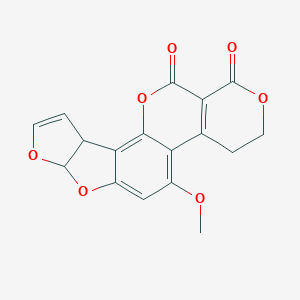

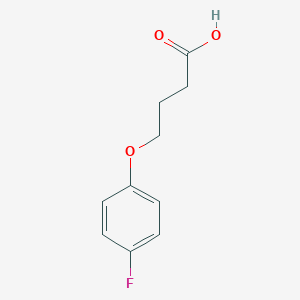

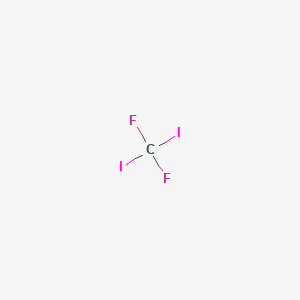

Molecular Structure Analysis

The molecular structure of difluorodiiodomethane plays a crucial role in its reactivity and properties. Studies on related fluorinated compounds suggest that the presence of fluorine atoms significantly affects the molecule's physical and chemical behavior, as seen in fluorinated graphene's unique structural and bonding characteristics, which could provide insights into difluorodiiodomethane's structure (Feng et al., 2016).

Chemical Reactions and Properties

Difluorodiiodomethane participates in various chemical reactions, leveraging its fluorine atoms for reactivity. The review on fluoroalkylation reactions in aqueous media discusses the incorporation of fluorinated groups into organic molecules, highlighting the environmental-friendly aspects and efficiency of reactions involving compounds like difluorodiiodomethane (Song et al., 2018).

Physical Properties Analysis

The physical properties of difluorodiiodomethane, such as solubility, vapor pressure, and thermal stability, are influenced by its molecular structure. Research on perfluorinated compounds indicates that compounds like difluorodiiodomethane might exhibit low vapor pressure and high solubility in water, contributing to their accumulation in surface waters (Prevedouros et al., 2006).

科学研究应用

红外吸收光谱和振动指认:二氟二碘甲烷已经被分析其红外光谱和振动特性。这项研究对于理解该化合物的分子结构和特性至关重要 (Mcalpine & Sutcliffe, 1969)。

与炔烃的反应:在过氧化氢存在下,它与炔烃发生反应,产生β-碘-α,β-不饱和羧酸,这在合成化学中具有重要价值 (Li & Chen, 1997)。

光解研究:在特定波长下,它在光解过程中的行为,导致分子碘的形成,已被广泛研究。这为反应机制和光化学中的潜在应用提供了见解 (Scheld, Furlan, & Huber, 2000)。

与亲核试剂的反应:该化合物与苯氧基和硫代苯氧基的相互作用,导致各种衍生物的形成,已被探索。这项研究有助于理解其反应性和创造新化合物的潜力 (Guo & Chen, 2000)。

与氮杂芳烃的电子转移反应:研究表明,它与某些有机化合物发生光诱导电子转移反应,形成三氟甲基化产物。这对于有机合成和材料科学具有重要意义 (Chen & Li, 1993)。

一锅法合成应用:已研究了二氟二碘甲烷与烯烃的反应,用于一锅法合成应用,这是一种对于高效化学合成至关重要的方法 (Li & Chen, 1997)。

超快光解动力学:对其在正己烷中的光解动力学的研究揭示了其在特定条件下的行为的重要方面,有助于理解其物理和化学性质 (El-Khoury & Tarnovsky, 2008)。

同时三体解离研究:对其在紫外辐射下的解离进行的调查提供了关于该化合物稳定性和反应性的见解,这对于各种工业和研究应用至关重要 (Wannenmacher, Felder, & Huber, 1991)。

安全和危害

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Specific safety and hazard information for difluorodiiodomethane was not found in the search results.

Relevant Papers Several papers were found that discuss difluorodiiodomethane. These include “Difluorodiiodomethane: its preparation, properties and free-radical reactions” by Konrad Seppelt , "Photoinduced electron-transfer reaction of difluorodiiodomethane with azaaromatic compounds and enamines" , and "The gas-phase structure of difluorodiiodomethane, CF2I2" .

作用机制

Target of Action

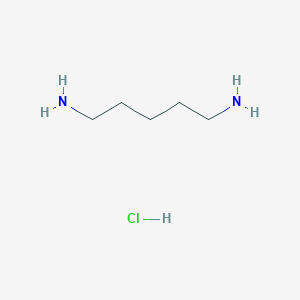

Difluorodiiodomethane primarily targets azaaromatic compounds and enamines . These compounds play a crucial role in various biochemical reactions, serving as the building blocks for more complex molecules.

Mode of Action

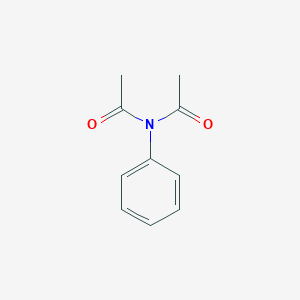

The interaction of difluorodiiodomethane with its targets is primarily through a photoinduced electron-transfer mechanism . When difluorodiiodomethane is irradiated with pyrroles, indole, and imidazoles in dimethylformamide, it results in the formation of corresponding trifluoromethylated products . On the other hand, irradiation with enamines leads to the production of 2-trifluoromethyl ketones .

Pharmacokinetics

Given its molecular weight of 3038164 , it can be inferred that it may have specific pharmacokinetic properties that affect its bioavailability

Result of Action

The primary result of difluorodiiodomethane’s action is the formation of trifluoromethylated products when irradiated with pyrroles, indole, and imidazoles . When irradiated with enamines, it results in the formation of 2-trifluoromethyl ketones . These molecular and cellular effects suggest that difluorodiiodomethane could potentially be used in the synthesis of these compounds.

Action Environment

The action of difluorodiiodomethane is influenced by environmental factors such as light and temperature. For instance, the photoinduced electron-transfer mechanism suggests that light is a crucial factor in its action . Moreover, studies have shown that difluorodiiodomethane can be trapped in an inert environment, which significantly lengthens its lifetime and makes its detection possible . This suggests that temperature and the chemical environment can also influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

difluoro(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2I2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEBNUZZZSSRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

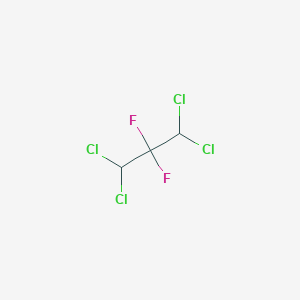

Molecular Formula |

CF2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371828 | |

| Record name | DIIODODIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.816 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diiododifluoromethane | |

CAS RN |

1184-76-5 | |

| Record name | Methane, difluorodiiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIIODODIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiododifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。